Lipophilicity-Driven Differentiation: Lower XLogP3 vs. VEC-5 for Enhanced Aqueous Solubility in HIV-1 VIF Assays
Ethyl 3-(3-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate exhibits a computed XLogP3 of 4.9 , which is substantially lower than the XLogP3 of ~5.8 for the benchmark HIV-1 VIF inhibitor VEC-5 (CAS 374679-27-3; ethyl 7-benzoyl-3-(naphthalene-2-carbonyl)indolizine-1-carboxylate), a naphthalene-bearing analog that showed IC50 ≈ 20 μM in VIF-mediated A3G degradation assays [1]. In the SAR study, replacement of the β-naphthalene ring with less lipophilic aralkylamine substituents improved solubility and was tolerated for activity, establishing that excessive lipophilicity (XLogP3 > 5.5) is detrimental in this series [1]. The ~0.9 log-unit reduction in computed lipophilicity for the target compound predicts improved aqueous solubility and potentially more favorable in vitro DMPK properties compared to VEC-5 .
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.9 |
| Comparator Or Baseline | VEC-5 (CAS 374679-27-3): XLogP3 ≈ 5.8 (estimated from structure) |
| Quantified Difference | ΔXLogP3 ≈ -0.9 log units (lower lipophilicity for target compound) |
| Conditions | Computed XLogP3 values from guidechem.com; VEC-5 structure from bocsci.com; HIV-1 VIF SAR from Molecular Diversity 2013 |
Why This Matters
Lower lipophilicity predicts better aqueous solubility, which is critical for in vitro assay reliability and reduces the risk of compound aggregation, a known cause of false positives in screening campaigns.
- [1] Huang, W., et al. (2013). Design, synthesis and biological evaluation of indolizine derivatives as HIV-1 VIF–ElonginC interaction inhibitors. Molecular Diversity, 17(2), 221-243. View Source
